3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid
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Overview
Description
3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a phenoxy group, which is further connected to a diazinan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the diazinan ring: This can be achieved through the reaction of appropriate starting materials under controlled conditions to form the diazinan ring system.
Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the diazinan ring is reacted with a phenol derivative.
Introduction of the benzoic acid moiety: The final step involves the esterification or amidation of the phenoxy group with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-methylbenzoic acid and 4-hydroxybenzoic acid share structural similarities.
Phenoxy compounds: Such as 4-phenoxybenzoic acid and 4-phenoxyphenol.
Uniqueness
What sets 3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20N2O5S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3-[[4-[[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C26H20N2O5S/c1-16-5-2-3-8-22(16)28-24(30)21(23(29)27-26(28)34)14-17-9-11-20(12-10-17)33-15-18-6-4-7-19(13-18)25(31)32/h2-14H,15H2,1H3,(H,31,32)(H,27,29,34) |
InChI Key |
DSYDHTCEVHUCPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)C(=O)NC2=S |
Origin of Product |
United States |
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